Tirabrutinib hydrochloride - 1439901-97-9

Tirabrutinib hydrochloride

Catalog Number: EVT-253341
CAS Number: 1439901-97-9
Molecular Formula: C25H23ClN6O3
Molecular Weight: 490.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tirabrutinib hydrochloride is a novel therapeutic agent that has emerged as a significant advancement in the treatment of various B-cell malignancies. As a second-generation Bruton's tyrosine kinase (BTK) inhibitor, tirabrutinib has been designed to offer greater selectivity and fewer off-target effects compared to its predecessor, ibrutinib2. The development and clinical application of tirabrutinib have been the subject of several research studies, which have explored its efficacy, safety, and mechanism of action in different contexts.

Mechanism of Action

Tirabrutinib exerts its therapeutic effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in mediating the proliferation, migration, and adhesion of B-cells, which are processes that contribute to the pathogenesis of B-cell malignancies2. By irreversibly binding to BTK, tirabrutinib effectively disrupts these signaling pathways, leading to the inhibition of tumor cell growth and survival. Phosphoproteomic and transcriptomic analyses have further elucidated the drug's mechanism, revealing that tirabrutinib regulates multiple downstream signaling proteins, including NF-κB, AKT, and ERK, particularly in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL)3.

Applications in Various Fields

Waldenström’s Macroglobulinemia

In a phase II study, tirabrutinib was administered to patients with treatment-naïve or relapsed/refractory Waldenström’s macroglobulinemia (WM). The study reported high major response rates (MRR) and overall response rates (ORR) in both cohorts, with a manageable safety profile. The most common adverse events were rash, neutropenia, and leukopenia, but no grade 5 adverse events were reported. This study suggests that tirabrutinib monotherapy is highly effective for both untreated and relapsed/refractory WM1.

B-cell Lymphomas

Tirabrutinib has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma. The drug's high selectivity for BTK and its demonstrated in vitro cytotoxicity in various B-cell malignancies, as well as in vivo antitumor activity in mouse models, underscore its potential as a targeted therapy for B-cell lymphomas2.

Primary Central Nervous System Lymphoma

A phase 1/2 study evaluated the safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib in patients with relapsed/refractory PCNSL. The study found that tirabrutinib had a tolerable safety profile, with no dose-limiting toxicities observed up to 480 mg. The overall response rate assessed by an independent review committee was 64%, and the median progression-free survival was longer with increasing doses. These findings support further investigation of tirabrutinib as a novel therapeutic strategy for PCNSL4.

Properties

CAS Number

1439901-97-9

Product Name

Tirabrutinib hydrochloride

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride

Molecular Formula

C25H23ClN6O3

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1

InChI Key

UQYDCIJFACDXSG-GMUIIQOCSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ONO-4059 HCl; ONO4059; ONO 4059; ONO-4059; GS 4059; GS-4059; GS4059; ONO-WG-307; Tirabrutinib

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.